CXCR3 Antagonist 6c

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

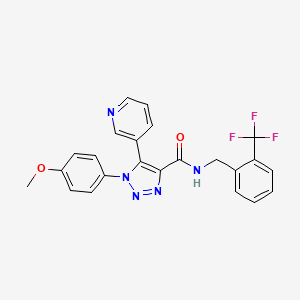

CXCR3 Antagonist 6c is a potent antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). It inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 11 (CXCL11) in HEK293 cells expressing the human receptor with an IC50 value of 0.06 µM . It is selective for CXCR3 over a panel of 14 human G protein-coupled receptors at 10 µM .

Aplicaciones Científicas De Investigación

CXCR3 Antagonist and Disease Treatment

The chemokine receptor CXCR3 is implicated in several diseases, notably rheumatoid arthritis and atherosclerosis. The development of specific CXCR3 antagonists, such as VUF10085 and TAK–779, has therapeutic interest due to their ability to block CXCR3 and related receptors like CCR2 and CCR5. These antagonists have shown potential in reducing the progression of these diseases (Nedjai et al., 2015).

Role in Inflammation-Related Diseases

CXCR3 plays a significant role in diseases related to inflammation. The development of small CXCR3 ligands has been extensive, with various compounds showing promise in animal models of disease. While some have progressed to clinical trials, issues like lack of efficacy have been a challenge. Nevertheless, new antagonist classes continue to be developed to harness the full therapeutic potential of CXCR3 (Wijtmans et al., 2008).

Development and Optimization of CXCR3 Antagonists

Research has focused on synthesizing and evaluating various heterocyclic CXCR3 antagonists, leading to discoveries of compounds with increased potency and improved pharmacokinetic properties. These discoveries aid in studying the role of CXCR3 in vivo, contributing significantly to understanding its role in inflammation and related conditions (Li et al., 2008).

Virtual Screening for Antagonists

A novel approach combining pharmacophore-based and structure-based virtual screening protocols has been used to discover hCXCR3 antagonists. This method enhances the accuracy in identifying potential antagonists and reduces the false negative rates in virtual screenings, which is crucial for the development of effective CXCR3 antagonists (Huang et al., 2012).

Molecular Interaction and Binding Sites

Studies have identified overlapping but differential binding sites for high-affinity CXCR3 antagonists. This research provides insights into the molecular interaction of these antagonists with CXCR3, which is essential for the structure-based design of allosteric modulators for CXCR3. Such information is vital for developing more effective and targeted treatments (Scholten et al., 2014).

Potential in Treating Autoimmune Diseases and Cancers

CXCR3 antagonists have shown potential in treating various autoimmune diseases and cancers. For instance, the CXCR3 antagonist NBI-74330 has demonstrated effectiveness in reducing atherosclerotic plaque formation and attenuating liver and lung metastases in murine models. This highlights the potential of CXCR3 antagonists in treating inflammatory and metastatic conditions (van Wanrooij et al., 2007); (Cambien et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of the compound CXCR3 Antagonist 6c is the chemokine (C-X-C motif) receptor 3, also known as CXCR3 . CXCR3 is a G protein-coupled receptor that is primarily expressed on the surface of activated T cells, B cells, and natural killer cells . It plays an essential role in infection, autoimmune diseases, and tumor immunity by binding to specific receptors on target cell membranes to induce targeted migration and immune responses .

Mode of Action

This compound interacts with its target, CXCR3, by inhibiting calcium mobilization induced by chemokine (C-X-C motif) ligand 11 (CXCL11) in cells expressing the human receptor . It is selective for CXCR3 over a panel of 14 human G protein-coupled receptors . The compound displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner . This suggests that this compound binds to CXCR3 receptor at an allosteric site and changes its conformation, which prevents the binding of both CXCL10 and CXCL11 .

Biochemical Pathways

The interaction of this compound with CXCR3 affects several biochemical pathways. The CXCR3/CXCL10 axis has been proposed as a key player in the infiltration of autoreactive T cells into the pancreatic islets followed by the destruction of β cells . The blockade of this axis using this compound may prevent further infiltration and β-cell damage, thus preserving insulin production . Furthermore, CXCR3 ligands differentially regulate the biological function of T cells via biased signaling .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of CXCR3-mediated chemotaxis in human activated T cells . This results in the attenuation of disease development in various disease models . For example, it has been shown to reduce disease severity in experimental autoimmune encephalomyelitis models . Furthermore, this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of CXCR3 is significantly upregulated in response to cytokine stimulation such as IFN-γ and tumor necrosis factor-α (TNF-α) . This suggests that the inflammatory environment could potentially enhance the effectiveness of this compound.

Direcciones Futuras

The CXCR3-CXCL10 axis could be an excellent therapeutic target for lowering hypertensive risks and subsequent heart failure . Unraveling the mechanisms underlying the connection of CXCR3 and disease could help researchers investigate the potential of CXCR3 as a biomarker for early diagnosis and as a therapeutic target for pharmacological intervention . The combination of CXCR3 Antagonist 6c with anti-CD3 has been shown to synergistically increase persistent remission in experimental models of type 1 diabetes .

Análisis Bioquímico

Biochemical Properties

The CXCR3 Antagonist 6c is a quinazolinone derivative that prevents the binding of CXCL10 and CXCL11 to CXCR3 with high selectivity . It binds to human CXCR3 with a high affinity of 0.4 nM . It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner , suggesting that it binds to an allosteric site on the CXCR3 receptor .

Cellular Effects

The this compound potently and specifically inhibits CXCR3-mediated chemotaxis in human activated T cells . It has been shown to attenuate disease development in mouse collagen-induced arthritis models . It also significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Furthermore, it achieves dose-dependent prolongation of rat cardiac allograft survival .

Molecular Mechanism

The this compound is trapped in a negatively charged pocket in CXCR3, with a buried surface area of 481.6Å2 . The binding pocket is open to the lipid bilayer through a cleft between TM1 and TM7 . The antagonist is sandwiched between TM7 on one side and TM1 and TM2 on the other side . The aza-quinazolinone group is mainly stabilized by stacking with Trp1092.60 and is hydrogen bonded to the side chain of Tyr3087.43 .

Dosage Effects in Animal Models

The this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival . Most significantly, the this compound in combination with CsA supports permanent engraftment . More detailed studies on the dosage effects of this compound in animal models are needed.

Propiedades

IUPAC Name |

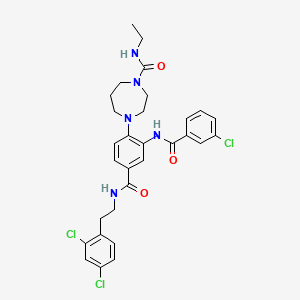

4-[2-[(3-chlorobenzoyl)amino]-4-[2-(2,4-dichlorophenyl)ethylcarbamoyl]phenyl]-N-ethyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDHCRDNIQTCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2689977.png)

![Methyl 4-[(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2689979.png)

![3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2689980.png)

amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2689982.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2689990.png)